Tert-butyl 11-bromoundecanoate
CAS No.: 85216-74-6
Cat. No.: VC8003442
Molecular Formula: C15H29BrO2
Molecular Weight: 321.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85216-74-6 |
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Molecular Formula | C15H29BrO2 |
Molecular Weight | 321.29 g/mol |
IUPAC Name | tert-butyl 11-bromoundecanoate |
Standard InChI | InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |
Standard InChI Key | DIESFLMSMKQGRI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCCCCCCCCCBr |
Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tert-butyl 11-bromoundecanoate (C₁₅H₂₉BrO₂) features an 11-carbon aliphatic chain terminated by a bromine atom and a tert-butyl ester group. The ester moiety confers stability against hydrolysis, while the bromine atom enables nucleophilic substitution reactions, making the compound versatile for further derivatization .
Table 1: Key Molecular Properties
The compound’s 3D conformation, as modeled in PubChem, reveals a linear hydrocarbon chain with minimal steric hindrance, facilitating interactions in solution-phase reactions .
Synthesis and Industrial Production
Bromination of 10-Undecylenic Acid
The patent CN115433077A describes a two-stage reactor system for synthesizing 11-bromoundecanoic acid, the precursor to tert-butyl 11-bromoundecanoate . Key steps include:
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Reaction Setup:
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Optimized Conditions:
Table 2: Synthesis Parameters
Parameter | Value |
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Solvent Ratio (mass) | 4–6:1 (solvent:acid) |
HBr Gas Flow | 70–75% to addition tower |
Reaction Time | 8 hours (patent CN1100030C) |
Yield | 96.04% |
Applications in Industrial and Pharmaceutical Contexts
Surfactants and Lubricants
The long alkyl chain and terminal bromine enable tert-butyl 11-bromoundecanoate to act as a precursor for:
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Cationic Surfactants: Quaternization of the bromine atom with amines yields compounds with antimicrobial and emulsifying properties.
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Biodegradable Lubricants: Transesterification with polyols produces esters with high thermal stability .
Pharmaceutical Intermediates
The compound’s reactivity supports its use in synthesizing:
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Anticancer Agents: Coupling with heterocyclic amines via Buchwald-Hartwig amination.
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Prodrugs: Enzymatic hydrolysis of the ester releases bioactive carboxylic acids in vivo .
Polymer Science
Incorporation into copolymers enhances material properties:
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